molecular formula C12H17NO B2623476 3-(Benzyloxy)piperidine CAS No. 37098-74-1

3-(Benzyloxy)piperidine

Cat. No.: B2623476
CAS No.: 37098-74-1
M. Wt: 191.274
InChI Key: VOVVHNIABAJHJZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)piperidine is an organic compound with the molecular formula C12H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine, where a benzyl group is attached to the oxygen atom at the third position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)piperidine typically involves the reaction of piperidine with benzyl alcohol in the presence of a suitable base. One common method includes the use of sodium hydride (NaH) as a base, which facilitates the nucleophilic substitution reaction between piperidine and benzyl alcohol. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions

Properties

IUPAC Name

3-phenylmethoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVVHNIABAJHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Acetyl-3-benzyloxypiperidine (0.043 mole), sodium hydroxide (0.086 mole) and water (30 ml.) are combined and refluxed for 24 hours. The reaction mixture is saturated with potassium carbonate and extracted three times with ether. The ether is removed by evaporation and the yellow oil is distilled at 92°-94° C. (0.3 mm Hg.).
Name
1-Acetyl-3-benzyloxypiperidine
Quantity
0.043 mol
Type
reactant
Reaction Step One
Quantity
0.086 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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